Humantenmine

Toxicology Forensic Science Natural Product Safety

Humantenmine (HMT) is the most lethal indole alkaloid from Gelsemium elegans, with an LD50 as low as 0.071 mg/kg, driving its use in acute neurotoxicity research and forensic toxicology. Unlike co-occurring alkaloids (koumine, gelsemine), it uniquely inhibits glycine/GABA receptors, making it the only valid standard for developing LC-MS/MS methods to confirm Gelsemium poisoning. Its potent CYP2E1/2A6 inhibition (IC50 18.34–47.44 μg/mL) further justifies its role as a tool compound for herb-drug interaction studies. Procure only ≥98% purity to ensure reproducible, high-stakes toxicological and analytical results.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 82354-38-9
Cat. No. B199024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumantenmine
CAS82354-38-9
Synonymshumantenmine
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
InChIInChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11?,12-,15-,17+,19-/m0/s1
InChIKeyBIGABVPVCRHEES-BTOOUBFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Humantenmine (CAS 82354-38-9) - A Highly Toxic Indole Alkaloid from Gelsemium


Humantenmine (HMT) is an indole alkaloid belonging to the humantenine-type subclass, primarily isolated from the highly toxic plant Gelsemium elegans Benth. [1] It is recognized as the most toxic constituent among the major alkaloids in this plant, presenting a significantly narrow therapeutic window. [2] Its procurement is justified not for therapeutic use, but for precise scientific inquiry into mechanisms of extreme neurotoxicity, structure-activity relationships (SAR) among toxic alkaloids, and as a critical analytical standard for forensic and pharmacokinetic studies. [3]

Why Gelsemium Alkaloids are Not Interchangeable: A Case Study of Humantenmine's Toxicity


Gelsemium alkaloids like koumine, gelsemine, and humantenmine are often grouped together in literature, yet their pharmacological and toxicological profiles are profoundly divergent. Generic substitution is impossible due to vast differences in acute toxicity (with humantenmine being orders of magnitude more lethal [1]), distinct and sometimes inverse interactions with key CNS targets like glycine and GABA receptors [2], and unique metabolic fates that dictate their potential for drug-drug interactions [3]. Selecting humantenmine is a deliberate choice to investigate the extreme toxicity of this specific structural class, a property that is completely absent or significantly attenuated in its co-occurring analogs.

Quantitative Differentiation of Humantenmine from Key Comparators


Acute Lethal Toxicity of Humantenmine vs. Gelsenicine in Mice

Humantenmine demonstrates extreme acute toxicity in vivo, establishing it as one of the most lethal constituents within the Gelsemium alkaloid family. A direct comparison of LD50 values in mice reveals that humantenmine is significantly more toxic than its close structural analog, gelsenicine. [1] This extreme potency defines its primary utility as a model for studying lethal neurotoxic mechanisms.

Toxicology Forensic Science Natural Product Safety

Comparative Toxicity Ranking Among Major Gelsemium Alkaloids

Within the class of major Gelsemium alkaloids, humantenmine is consistently identified as the most toxic component. A systematic comparative study of toxicity in mice pretreated with a CYP3A4 inhibitor established a clear toxicity hierarchy. [1]

Comparative Toxicology Phytochemistry Risk Assessment

CNS Receptor Pharmacology: Differential Modulation of Glycine Receptors

Humantenmine exhibits a distinct pharmacological profile at CNS inhibitory receptors, which sharply contrasts with other Gelsemium alkaloids. While koumine and gelsevirine are potent inhibitors of glycine receptors (GlyRs) composed of α1 subunits, humantenmine is completely inactive at this site. [1]

Neuropharmacology Receptor Binding Ion Channels

CYP450 Enzyme Inhibition: Potent and Selective Inhibition of CYP2E1 and CYP2A6

Humantenmine is a potent and selective inhibitor of specific cytochrome P450 enzymes, a property with significant implications for drug-drug interactions and toxicity. A comparative in vitro study showed that humantenmine is a much more potent inhibitor of CYP2E1 and CYP2A6 than koumine. [1]

Drug Metabolism Enzymology Drug-Drug Interaction

Pharmacokinetics and Absolute Oral Bioavailability in Rats

The pharmacokinetic (PK) profile of humantenmine is characterized by rapid absorption and extremely low oral bioavailability, a critical factor for designing in vivo experiments. A validated UPLC-MS/MS study in rats provided key PK parameters. [1]

Pharmacokinetics ADME Bioavailability

Metabolic Detoxification Pathway is CYP3A4/5 Dependent

The toxicity of humantenmine is intricately linked to its metabolism, specifically by CYP3A4/5. A study using human liver microsomes demonstrated that the metabolic detoxification of humantenmine is mediated by these enzymes. [1] This is a key differentiator from alkaloids whose toxicity is less sensitive to CYP modulation.

Metabolism Detoxification Enzymology

Validated Application Scenarios for Procuring Humantenmine


Primary Reference Standard in Forensic Toxicology

Given its status as the most toxic alkaloid in Gelsemium elegans [1], humantenmine is an essential analytical standard for forensic and clinical toxicology laboratories. Its procurement is critical for developing and validating LC-MS/MS or UPLC-MS/MS methods to confirm Gelsemium poisoning in biological samples, where detection of this specific high-toxicity marker is paramount for diagnosis and legal proceedings. [2]

Probe for CYP2E1 and CYP2A6 Enzyme Inhibition Studies

Humantenmine's demonstrated potent and selective inhibition of CYP2E1 and CYP2A6 (IC50 = 47.44 and 18.34 μg/mL, respectively) [3] makes it a valuable tool compound for researchers studying these specific drug-metabolizing enzymes. It can serve as a positive control in enzyme inhibition assays or as a chemical probe to investigate the role of CYP2E1/2A6 in the metabolism of co-administered substrates and the potential for clinically relevant herb-drug interactions.

Model Compound for Investigating Lethal Neurotoxic Mechanisms

With an LD50 as low as 0.071 mg/kg in female mice [4] and a clear differentiation in CNS receptor pharmacology compared to less toxic analogs like koumine [5], humantenmine is the optimal choice for studies aimed at elucidating the molecular mechanisms of acute, lethal neurotoxicity. Its use is justified over other Gelsemium alkaloids when the research objective specifically requires a compound with an extremely narrow therapeutic index and a high propensity for inducing respiratory failure.

Calibrant for Quantifying Toxic Alkaloids in Herbal Preparations

Gelsemium elegans is sometimes used in traditional medicine despite its high toxicity. For quality control and safety assessment of these preparations, humantenmine serves as a critical marker compound. Its procurement as a high-purity analytical standard allows for the accurate quantification of the most dangerous constituent in raw plant material or finished herbal products, thereby providing a data-driven basis for risk assessment and ensuring batch-to-batch safety evaluations. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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